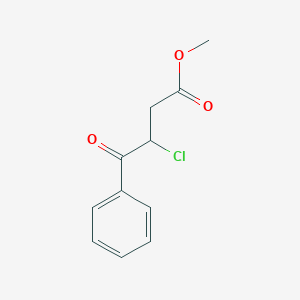
Methyl-3-benzoyl-3-chloropropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-3-benzoyl-3-chloropropionate is an organic compound with the molecular formula C11H11ClO3 It is characterized by the presence of a benzoyl group attached to a chloropropionate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-3-benzoyl-3-chloropropionate can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with methyl 3-chloropropionate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl-3-benzoyl-3-chloropropionate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioesters.
Oxidation Reactions: The benzoyl group can be oxidized to form benzoic acid derivatives under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products:
Substitution: Amides, thioesters.
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Scientific Research Applications
Methyl-3-benzoyl-3-chloropropionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl-3-benzoyl-3-chloropropionate involves its interaction with various molecular targets. The benzoyl group can participate in electrophilic aromatic substitution reactions, while the ester and chloride functionalities can undergo nucleophilic attack. These interactions facilitate the compound’s incorporation into larger molecular frameworks, influencing biological pathways and chemical processes.
Comparison with Similar Compounds
Methyl-3-benzoylpropionate: Lacks the chlorine atom, leading to different reactivity and applications.
Ethyl-3-benzoyl-3-chloropropionate: Similar structure but with an ethyl ester group, affecting its physical and chemical properties.
Methyl-3-benzoyl-2-chloropropionate: Chlorine atom positioned differently, resulting in distinct reactivity patterns.
Properties
CAS No. |
14273-97-3 |
|---|---|
Molecular Formula |
C11H11ClO3 |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
methyl 3-chloro-4-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C11H11ClO3/c1-15-10(13)7-9(12)11(14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI Key |
MVHXUAAYZVKDJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C(=O)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


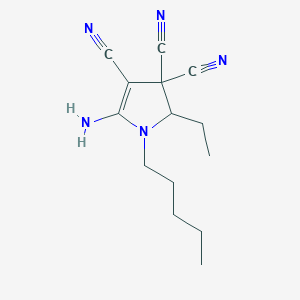
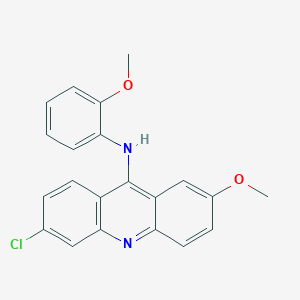
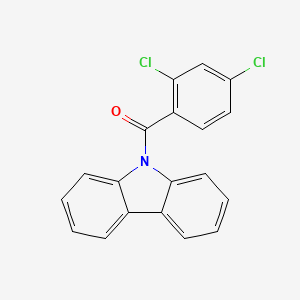
![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)
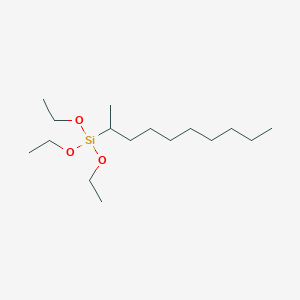
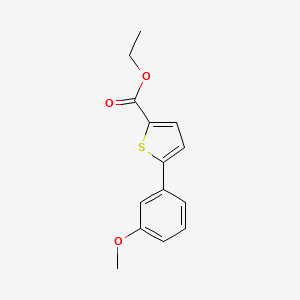
![Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-](/img/structure/B14132701.png)
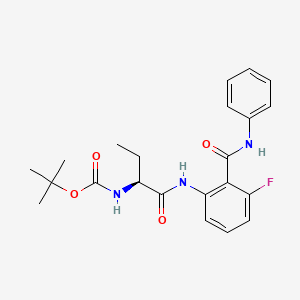
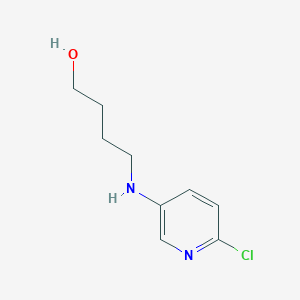
![1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14132717.png)
![4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14132721.png)
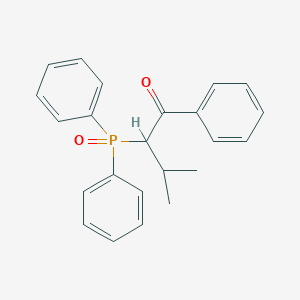
![6-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14132749.png)
